Vindesine sulfate Vindesine sulfate Vindesine Sulfate is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI)
Vinblastine derivative with antineoplastic activity against CANCER. Major side effects are myelosuppression and neurotoxicity. Vindesine is used extensively in chemotherapy protocols (ANTINEOPLASTIC COMBINED CHEMOTHERAPY PROTOCOLS).
Brand Name: Vulcanchem
CAS No.: 59917-39-4
VCID: VC21338245
InChI: InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34-,35-,36-,39+,40+,41-,42+,43+;/m1./s1
SMILES: CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O
Molecular Formula: C43H57N5O11S
Molecular Weight: 852.0 g/mol

Vindesine sulfate

CAS No.: 59917-39-4

Cat. No.: VC21338245

Molecular Formula: C43H57N5O11S

Molecular Weight: 852.0 g/mol

* For research use only. Not for human or veterinary use.

Vindesine sulfate - 59917-39-4

CAS No. 59917-39-4
Molecular Formula C43H57N5O11S
Molecular Weight 852.0 g/mol
IUPAC Name methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12S,19S)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Standard InChI InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34-,35-,36-,39+,40+,41-,42+,43+;/m1./s1
Standard InChI Key COFJBSXICYYSKG-UNNXMZBYSA-N
Isomeric SMILES CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
SMILES CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O
Canonical SMILES CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Colorform Crystal from ethanol-methanol
Melting Point 230-232 °C
230 - 232 °C

Chemical Characteristics

Structural Profile

Vindesine sulfate is the sulfate salt form of vindesine, a semi-synthetic vinca alkaloid. Its parent compound, vindesine, is derived from vinblastine through structural modifications that enhance its pharmacological properties . The sulfate salt formation improves the compound's stability and solubility characteristics for clinical applications.

The complete IUPAC name of vindesine sulfate is methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid . This complex nomenclature reflects the intricate molecular structure of the compound, which contains multiple ring systems and functional groups that contribute to its biological activity.

Physical and Chemical Properties

Vindesine sulfate possesses distinct physical and chemical characteristics that influence its pharmaceutical formulation, stability, and biological interactions. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of Vindesine Sulfate

PropertyValue/Description
PubChem CID76958180, 21872799
Molecular Weight852.0 g/mol
Chemical FormulaComplex formula (see IUPAC name)
InChI KeyCOFJBSXICYYSKG-OAUVCNBTSA-N
Physical StateSolid
Parent CompoundVindesine (CID 11643449)
Creation Date (PubChem)2014-08-25
Last Modified (PubChem)2025-03-08

Mechanism of Action

Vindesine sulfate exhibits its antineoplastic effects through a well-characterized mechanism involving the disruption of microtubule dynamics. The compound binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle . This interruption is critical as it affects cell division processes.

Cells treated with vindesine sulfate are unable to undergo mitosis and become arrested in metaphase, preventing the completion of cell division. This mechanism effectively stops cancer cell proliferation. Additionally, vindesine sulfate disrupts macromolecular synthesis, further contributing to its cytotoxic effects .

Unlike some other vinca alkaloids, vindesine produces very few post-metaphase cells, indicating a unique interaction profile with cellular components . This specific action profile may contribute to its effectiveness in certain malignancies and its side effect profile.

Clinical Applications

Approved Indications

Vindesine sulfate has demonstrated significant clinical utility in several oncological conditions. Its applications include:

  • Treatment of acute lymphocytic leukemia (ALL), particularly in cases that have become resistant to vincristine

  • Management of non-oat cell lung cancer

  • Use in combination chemotherapy protocols for various malignancies

The compound's effectiveness in vincristine-resistant cases represents an important therapeutic option for patients who have experienced treatment failure with first-line vinca alkaloids.

Investigational Uses

The search results indicate that vindesine sulfate has at least one investigational indication and has reached Phase IV in clinical trials . This suggests ongoing research into expanding its therapeutic applications and optimizing treatment protocols. The continued investigation of vindesine sulfate reflects the scientific community's interest in fully exploiting its antineoplastic potential.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of vindesine sulfate is essential for optimizing dosing regimens and predicting drug interactions. Table 2 summarizes the available pharmacokinetic data.

Table 2: Pharmacokinetic Properties of Vindesine Sulfate

ParameterValue/Description
Protein Binding65-75%
MetabolismHepatic
Route of EliminationNot fully specified in the available data
Volume of DistributionNot available in the search results
AbsorptionNot available in the search results
Half-lifeNot available in the search results

The moderate to high protein binding (65-75%) suggests potential interactions with other highly protein-bound drugs, which should be considered when developing combination therapies . The hepatic metabolism indicates the need for dose adjustments in patients with liver dysfunction.

Comparative Efficacy

Vindesine demonstrates unique potency characteristics compared to other vinca alkaloids. According to in vitro studies:

  • It is approximately three times more potent than vincristine and nearly ten times more potent than vinblastine in causing mitotic arrest at low doses (designed to arrest 10-15% of cells in mitosis)

  • At higher doses (arresting 40-50% of cells), vindesine and vincristine show approximately equivalent potency

  • It has demonstrated activity in patients who have relapsed during multiple-agent treatment that included vincristine, highlighting its value in resistant cases

This comparative efficacy profile provides clinical rationale for selecting vindesine sulfate in specific treatment scenarios, particularly when resistance to other vinca alkaloids has developed.

Research and Development Timeline

Vindesine sulfate has a documented history in chemical and pharmaceutical databases. According to PubChem records, the compound was created in the database in 2014 (for CID 76958180) or 2007 (for CID 21872799) with the most recent modifications to the records occurring in early 2025 . These dates reflect updates to the chemical information rather than the actual discovery or development of the compound, which predates these database entries.

The advancement to Phase IV clinical trials indicates extensive research and development spanning many years, with continuous refinement of understanding regarding its applications and limitations.

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